Conformational Restraint from Direct C–C Connectivity
5-(Pyrrolidin-2-yl)thiophene-2-carboxylic acid features a direct C(sp³)–C(sp²) bond between the pyrrolidine C2 carbon and the thiophene C5 carbon, with a freely rotating but sterically constrained torsion angle . In contrast, 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid (CAS 733784-27-5) introduces a methylene spacer that adds one additional rotatable bond and places the pyrrolidine nitrogen in a tertiary amine configuration rather than the secondary amine of the target compound . The 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid analog (CAS 921596-93-2) replaces the direct C–C bond with a planar amide linkage, fundamentally altering both conformational preferences and the electronic character at the junction . The target compound possesses 3 rotatable bonds versus 4 for the CH₂-linked analog, resulting in reduced conformational entropy upon target binding when incorporated into larger molecules .
| Evidence Dimension | Rotatable bond count (conformational flexibility proxy) |
|---|---|
| Target Compound Data | 3 rotatable bonds (direct C–C pyrrolidine-thiophene linkage) |
| Comparator Or Baseline | 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid: 4 rotatable bonds (CH₂ linker); 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid: amide planar linker with Z/E isomerization possible |
| Quantified Difference | Target has ≥1 fewer rotatable bond; direct C–C bond vs. CH₂ or amide linker provides distinct conformational profile |
| Conditions | Structural analysis based on canonical SMILES comparison (O=C(O)C1=CC=C(C2CCCN2)S1 vs. O=C(O)C1=CC=C(CN2CCCC2)S1 vs. O=C(O)C1=CC=C(C(=O)N2CCCC2)S1) |
Why This Matters
Fewer rotatable bonds correlate with higher ligand efficiency and lower entropic penalty upon protein binding, making the target compound a more rigid and potentially more selective scaffold for fragment-based drug discovery.
